molecular formula C6H2Cl2N2 B128884 3,5-Dichloro-4-pyridinecarbonitrile CAS No. 153463-65-1

3,5-Dichloro-4-pyridinecarbonitrile

Cat. No. B128884
M. Wt: 173 g/mol
InChI Key: MUHBRCUFWMUBNP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-pyridinecarbonitrile is a chemical compound that is part of the pyridinecarbonitrile family. It is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The pyridine ring in this compound is substituted with two chlorine atoms and a nitrile group, which contribute to its reactivity and potential applications in various chemical syntheses and biological activities.

Synthesis Analysis

The synthesis of pyridinecarbonitriles can be complex, involving multiple steps and components. For instance, a multi-component synthesis approach has been used to create libraries of pyridine-3,5-dicarbonitriles, which includes 3,5-dichloro-4-pyridinecarbonitrile derivatives. This approach has been optimized using microwave-assisted synthesis, which provides a rapid and efficient method for generating compound libraries with improved yields . Additionally, the synthesis of related compounds, such as 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, involves multicomponent reactions with good yields, indicating the versatility of pyridinecarbonitriles in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyridinecarbonitriles is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using this technique . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Pyridinecarbonitriles undergo various chemical reactions, which can be influenced by the presence of substituents on the pyridine ring. For instance, 4,6-dichloro-3-pyridinecarbonitrile can react with different nucleophiles to yield a range of substituted 3-pyridinecarbonitriles . The reactivity of these compounds can be further explored through mechanistic studies, as demonstrated by the investigation of the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarbonitriles are influenced by their molecular structure. For example, the inherent merocyanine system of certain indeno[2,1-c]pyridine-4-carbonitriles results in a broad absorption band in UV/VIS spectra, and their dehydrogenated forms exhibit blue-green fluorescence . These properties are significant for applications in materials science and as fluorescent probes. Additionally, the keto-enol equilibrium observed in DMSO solutions of chromeno[2,3-b]pyridine-3-carbonitriles indicates the dynamic nature of these compounds .

Scientific Research Applications

Synthesis and Chemistry

3,5-Dichloro-4-pyridinecarbonitrile has been extensively studied for its role in the synthesis of various compounds. Studies have revealed its utility in generating compound libraries, particularly through microwave-assisted synthesis, enhancing the yield of pyridine-3,5-dicarbonitriles (Guo et al., 2007). Furthermore, it has been used in the synthesis of novel 3-pyridinecarbonitriles with amino acid functions, showing significant antibacterial activity (Girgis et al., 2004).

Applications in Organic Light-Emitting Devices (OLEDs)

In the field of electronics, 3,5-Dichloro-4-pyridinecarbonitrile derivatives have been utilized in creating efficient sky blue-to-green thermally activated delayed fluorescent (TADF) emitters. These have contributed to the development of low-drive-voltage OLEDs (Masuda et al., 2019).

Fluorescence Properties and Security Applications

The fluorescence properties of 3-pyridinecarbonitrile compounds have been investigated for potential applications in security papers. These studies focus on the fluorescence behavior and mechanical properties of papers treated with these compounds (Basta et al., 2002).

Corrosion Inhibition

Another important application of 3,5-Dichloro-4-pyridinecarbonitrile derivatives is in the field of corrosion inhibition. Research indicates their effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their potential for industrial applications (Ansari et al., 2015).

Fluorescent and Chromophoric Properties

Recent studies have explored the fluorescent and chromophoric properties of novel 3,5-Dichloro-4-pyridinecarbonitrile derivatives. These compounds exhibit strong solvatochromism and near-infrared solid-state fluorescence, making them of interest for various optical and electronic applications (Chunikhin et al., 2018).

Safety And Hazards

3,5-Dichloro-4-pyridinecarbonitrile is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . The hazard statements include H301 - H315 - H317 - H318 - H335 . Precautionary measures include P261 - P264 - P280 - P301 + P310 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

3,5-dichloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHBRCUFWMUBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456526
Record name 3,5-Dichloro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-pyridinecarbonitrile

CAS RN

153463-65-1
Record name 3,5-Dichloro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product from Example 1A (2.1 g, 11 mmol) in POCl3 (25 mL) was stirred at reflux overnight, allowed to cool to room temperature, poured onto ice, and extracted with ethyl acetate. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure to give 1.2 g of the title compound. 1H NMR (300 MHz, DMSO-D6) δ ppm 8.96 (s, 2H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
N Picci, M Pocci, A Gugliuzza, F Puoci… - … -Sendai Institute of …, 2001 - academia.edu
The reactivity of 3, 5-dichloro-4-pyridinecarbonitrile (1) towards lithium or magnesium organometallic reagent is described. Conditions for substitution of cyano with alkyl or phenyl group…
Number of citations: 13 www.academia.edu
V Bertini, F Lucchesini, M Pocci, A De Munno - Heterocycles, 1995 - infona.pl
Various synthetic approaches to 3,4,5-trifunctionalized pyridine derivatives useful as benzylamine oxidase inhibitors are extensively explored. Fully satisfactory preparations of the …
Number of citations: 28 www.infona.pl
A De Munno, V Bertini, N Picci, F Iemma, M Pocci - Heterocycles, 1996 - infona.pl
The reaction of 3,5-dichloro-4-pyridinecarbonitrile towards nucleophilic substitution of chlorine atoms and nucleophilic addition to the cyano group has been studied in presence of …
Number of citations: 5 www.infona.pl
A De Munno, V Bertini, N Picci, F Iemma, M Pocci - Heterocycles, 1998 - infona.pl
The key reagent 3,5-dichloro-4-pyridinecarbonitrile (1) was used to synthesize 4-aminomethylpyridine derivatives 3,5-disubstituted with various amino groups, very active as inhibitors …
Number of citations: 7 www.infona.pl
SH Choi, CH Lee, C Adachi, SY Lee - Dyes and Pigments, 2019 - Elsevier
In this work, we designed and investigated two TADF molecules, AcCN and PxCN, introducing donor moieties into the 3,5-position of 4-pyridinecarbonitrile acceptor core. These D‒A‒…
Number of citations: 7 www.sciencedirect.com
V Bertini, F Buffoni, G Ignesti, N Picci… - Journal of medicinal …, 2005 - ACS Publications
The first substratelike, reversible inhibitors of different copper amine oxidases (CAOs) with IC 50 (M) as low as 2.0 × 10 -8 corresponding to derivatives of 4-aminomethylpyridine with …
Number of citations: 20 pubs.acs.org
V Bertini, M Pocci, F Lucchesini, AD Munno, N Picci… - Chemistry …, 1993 - journal.csj.jp
The synthesis of the new monomer 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine and its hydrochloride derivative together with their radical homo- and copolymerization to …
Number of citations: 1 www.journal.csj.jp
GZ Zheng, P Bhatia, J Daanen, T Kolasa… - Journal of medicinal …, 2005 - ACS Publications
SAR (structure−activity relationship) studies of triazafluorenone derivatives as potent mGluR1 antagonists are described. The triazafluorenone derivatives are non-amino acid …
Number of citations: 94 pubs.acs.org
SD Lepore, D Mondal - Tetrahedron, 2007 - ncbi.nlm.nih.gov
Leaving groups have been defined as that part of a substrate that becomes cleaved by the action of a nucleophile. 1 The IUPAC definition specifies a leaving group as a molecular …
Number of citations: 66 www.ncbi.nlm.nih.gov
RL Nakamura, MA Burlingame, S Yang… - Antimicrobial agents …, 2017 - Am Soc Microbiol
Viral regulatory complexes perform critical functions during virus replication and are important targets for therapeutic intervention. In HIV, the Tat and Rev proteins form complexes with …
Number of citations: 14 journals.asm.org

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